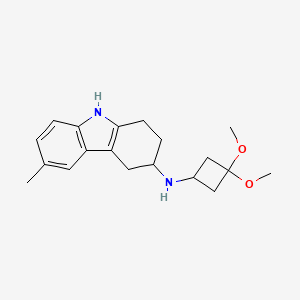![molecular formula C11H15NO5S B7439237 N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide](/img/structure/B7439237.png)
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, also known as MTC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a thietane-based compound that has been shown to possess a range of interesting properties, including antibacterial, antifungal, and anticancer activities. In
Aplicaciones Científicas De Investigación
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to possess anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting key metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide in lab experiments is its broad range of activity against bacterial, fungal, and cancer cells. However, one limitation of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide. One area of interest is the development of new synthetic methods for producing N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, which could potentially improve its yield and purity. Another area of interest is the investigation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide's potential as a therapeutic agent for the treatment of bacterial, fungal, and cancer infections. Finally, there is interest in exploring the potential of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a scaffold for the development of new drugs with improved activity and selectivity.
Métodos De Síntesis
The synthesis of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide involves the reaction of 5-methylfurfurylamine with 2,2-dimethoxypropane-1,3-dithiolane-4-one in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a white crystalline solid with a melting point of 120-122°C.
Propiedades
IUPAC Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(17-8)7-12(16-2)11(13)10-5-6-18(10,14)15/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSBWPALRYJUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C(=O)C2CCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7439176.png)
![(2R,4R)-N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2-dimethylpiperidine-4-carboxamide](/img/structure/B7439184.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[4-(6-methylpyridazin-3-yl)phenyl]methanone](/img/structure/B7439187.png)
![1-[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanone](/img/structure/B7439193.png)
![2-amino-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439212.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)
![1-(spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-carbonyl)cyclopropane-1-carboxamide](/img/structure/B7439227.png)
![(7-Methoxypyrazolo[1,5-a]pyridin-3-yl)-[3-(oxetan-3-ylamino)azetidin-1-yl]methanone](/img/structure/B7439231.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![(2R,3S)-2-amino-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-3-phenylmethoxybutan-1-one](/img/structure/B7439252.png)
![4-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B7439260.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
